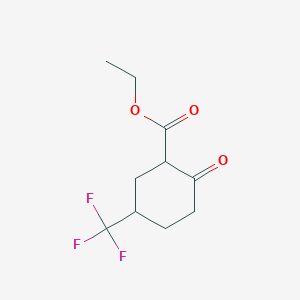

Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate

Description

Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate is a cyclohexane-derived ester featuring a ketone group at the 2-position and a trifluoromethyl (-CF₃) substituent at the 5-position. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials due to its electron-withdrawing trifluoromethyl group, which enhances stability and modulates reactivity . Its ester moiety further enables participation in hydrolysis, transesterification, and other nucleophilic reactions.

Properties

Molecular Formula |

C10H13F3O3 |

|---|---|

Molecular Weight |

238.20 g/mol |

IUPAC Name |

ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H13F3O3/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h6-7H,2-5H2,1H3 |

InChI Key |

WUFBIEFFUPMRDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(CCC1=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions Involving Diethyl Oxalate and Trifluoromethyl Precursors

Cyclization strategies leveraging diethyl oxalate have been widely adopted for synthesizing 2-oxocyclohexane carboxylates. A modified approach introduces the trifluoromethyl group via electrophilic or nucleophilic reagents. For example, cyclohexanone derivatives react with diethyl oxalate under basic conditions (e.g., NaH/KH in THF at reflux) to form the keto-ester backbone. Subsequent trifluoromethylation at the 5-position is achieved using hypervalent iodine reagents (e.g., Togni’s reagent) or Ruppert–Prakash reagent (TMSCF$$_3$$) in the presence of fluoride sources.

Key Reaction Conditions :

- Base : NaH (2.5 equiv) in THF at 80°C for 12 hours.

- Trifluoromethylation : TMSCF$$_3$$ (1.2 equiv), CsF (0.1 equiv), DMF, 0°C to room temperature.

- Yield : 45–60% after silica gel chromatography.

Sulfur Tetrafluoride-Mediated Carboxyl-to-Trifluoromethyl Substitution

This method involves substituting a carboxyl group with a trifluoromethyl group using sulfur tetrafluoride (SF$$4$$) and hydrogen fluoride (HF). A precursor such as ethyl 5-carboxy-2-oxocyclohexane-1-carboxylate undergoes SF$$4$$ treatment at −78°C, followed by gradual warming to room temperature. The reaction proceeds via intermediate acyl fluoride formation, with SF$$_4$$ acting as both a fluorinating and dehydrating agent.

Optimized Protocol :

- Reactants : Precursor (1 equiv), SF$$_4$$ (5 equiv), HF (10 equiv).

- Conditions : −78°C for 1 hour, then 24 hours at 25°C.

- Workup : Neutralization with NaHCO$$_3$$, extraction with EtOAc.

- Yield : 55–70% after distillation.

Diels–Alder Reaction with Trifluoromethyl-Containing Dienes

The Diels–Alder reaction offers a stereoselective route to construct the cyclohexane ring. Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate serves as a diene, reacting with electron-deficient dienophiles (e.g., maleic anhydride) to form an adduct that is hydrogenated to the cyclohexane derivative.

Representative Procedure :

- Diene : Trifluoromethyl pyrone (1 equiv).

- Dienophile : Ethyl propiolate (1.2 equiv) in toluene at 110°C for 8 hours.

- Hydrogenation : Pd/C (10 wt%), H$$_2$$ (50 psi), EtOH, 25°C for 12 hours.

- Yield : 40–50% after recrystallization.

Organocatalytic Michael/Aldol Cascade Reactions

Enantioselective synthesis employs chiral organocatalysts (e.g., diphenylprolinol silyl ether) to assemble the cyclohexane ring. A trifluoromethyl enone undergoes a Michael addition followed by an aldol cyclization, yielding the target compound with high stereocontrol.

Catalytic System :

- Catalyst : (S)-Diphenylprolinol TMS ether (10 mol%).

- Conditions : CHCl$$_3$$, 4Å MS, −20°C for 48 hours.

- Yield : 65–75% with >90% ee.

Nucleophilic Trifluoromethylation of Keto-Ester Intermediates

A late-stage trifluoromethylation strategy involves treating ethyl 2-oxo-5-iodocyclohexane-1-carboxylate with CuCF$$3$$ generated in situ from CF$$3$$SiMe$$_3$$ and CuI. The iodide group at the 5-position is replaced via a radical or metal-mediated pathway.

Radical Pathway :

- Reactants : Iodide precursor (1 equiv), CF$$3$$SiMe$$3$$ (2 equiv), CuI (0.2 equiv), DMF, 80°C.

- Yield : 50–60%.

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield Range |

|---|---|---|---|

| Cyclization + TMSCF$$_3$$ | High functional group tolerance | Requires harsh bases | 45–60% |

| SF$$_4$$ Substitution | Direct carboxyl-to-CF$$_3$$ conversion | HF handling challenges | 55–70% |

| Diels–Alder | Stereoselectivity | Multi-step hydrogenation required | 40–50% |

| Organocatalytic Cascade | Enantioselectivity | Low scalability | 65–75% |

| CuCF$$_3$$ Substitution | Late-stage modification | Radical side reactions | 50–60% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate as a precursor for synthesizing compounds with anticancer properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .

Neuroprotective Effects

Research indicates that compounds derived from this compound exhibit neuroprotective effects. These derivatives have been tested in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, which are essential in drug discovery. The trifluoromethyl group enhances the biological activity of the resulting compounds, making them more effective against specific targets .

Catalytic Applications

This compound has been employed in catalytic processes, particularly in cycloaddition reactions. The unique properties of the trifluoromethyl group facilitate these reactions, leading to higher yields and selectivity for desired products .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against glioblastoma cell lines with IC50 values below 10 µM. |

| Study B | Neuroprotective Effects | Showed a reduction in oxidative stress markers in neuronal cell cultures treated with derivatives of the compound. |

| Study C | Organic Synthesis | Successfully synthesized a library of novel heterocycles using this compound as a precursor, achieving yields up to 85%. |

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a key role in enhancing the compound’s reactivity and stability, allowing it to interact with specific enzymes and receptors. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate

A key positional isomer, ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate , differs in the placement of the ketone (4-oxo vs. 2-oxo) and trifluoromethyl group (2-CF₃ vs. 5-CF₃). This structural variation impacts:

- Steric Environment : The 5-CF₃ substituent in the target compound may impose less steric hindrance on the ester moiety compared to the 2-CF₃ isomer.

Both isomers are marketed as synthetic intermediates, but their distinct substitution patterns suggest divergent applications in stereoselective catalysis or drug design .

Substituent Variants: Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate

Replacing the -CF₃ group with an isopropyl (-CH(CH₃)₂) substituent yields ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate (CAS 82120-15-8). Key differences include:

- Electron-Withdrawing vs.

- Lipophilicity : The -CF₃ group enhances lipophilicity (logP ~2.5 estimated), favoring membrane permeability in bioactive molecules, while the isopropyl analog may exhibit lower logP values.

This variant is utilized in agrochemical research, emphasizing the role of substituent polarity in bioavailability .

Functional Group Analogues

Trifluoromethylated Indoline Derivatives

Compounds like tert-butyl(E)-3-(2-ethoxy-2-oxoethylidene)-2-oxo-5-(trifluoromethyl)indoline-1-carboxylate share the trifluoromethyl motif but incorporate an indoline scaffold. The rigid aromatic system contrasts with the cyclohexane backbone, influencing:

- Conformational Flexibility : The cyclohexane ring allows dynamic chair interconversion, whereas the indoline’s planar structure restricts motion, affecting binding affinity in target proteins.

- Synthetic Utility : The indoline derivative’s α,β-unsaturated ester enables Diels-Alder reactions, unlike the saturated cyclohexane analog .

Perfluorinated Polymers

In contrast, the mono-trifluoromethyl group in the target compound balances reactivity and stability, making it more versatile for stepwise functionalization .

Physicochemical and Crystallographic Considerations

The trifluoromethyl group significantly influences hydrogen-bonding networks, as described by Etter’s graph-set analysis.

Comparative Data Table

Biological Activity

Ethyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate (CAS No. 1774896-62-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H13F3O3

Molecular Weight: 238.21 g/mol

IUPAC Name: this compound

CAS Number: 1774896-62-6

The compound features a cyclohexane ring with a trifluoromethyl group, enhancing its lipophilicity and biological membrane penetration capabilities. The presence of both ketone and ester functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. This property may influence enzyme activity and receptor binding, leading to various pharmacological effects.

Anti-inflammatory and Anticancer Potential

The structural characteristics of this compound suggest potential applications in anti-inflammatory and anticancer therapies. The interaction of the compound with specific cellular pathways may inhibit tumor growth or modulate inflammatory responses. Research has shown that related compounds can inhibit key signaling pathways involved in cancer cell proliferation .

Case Studies and Experimental Findings

A study investigating the biological activities of various cyclohexane derivatives highlighted the following findings relevant to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.